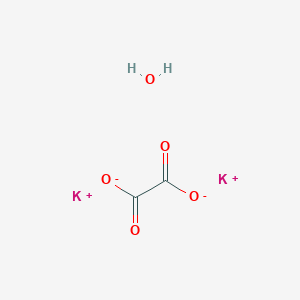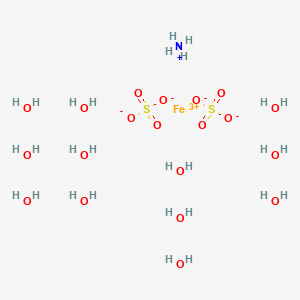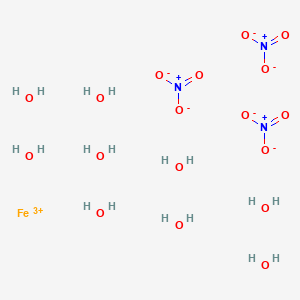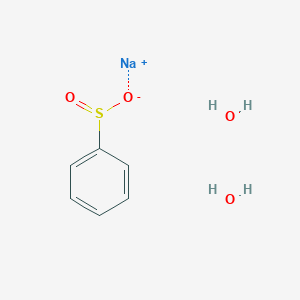
Mercuric nitrate monohydrate
Vue d'ensemble
Description
Mercuric nitrate monohydrate, also known as Mercury (II) nitrate monohydrate, is an inorganic compound with the chemical formula Hg(NO₃)₂ * H₂O . It is a colorless or white soluble crystalline salt and is occasionally used as a reagent .
Synthesis Analysis
Mercury (II) nitrate monohydrate is made by treating mercury with hot concentrated nitric acid .Molecular Structure Analysis
The molecular formula of Mercuric nitrate monohydrate is Hg(NO₃)₂ * H₂O . The molar mass is 342.61 g/mol .Physical And Chemical Properties Analysis
Mercuric nitrate monohydrate is a solid with a melting point of 79 °C . It is soluble in water and has a density of 3.89 g/cm3 at 20.2 °C .Applications De Recherche Scientifique
Solid-State NMR Studies
Increasing interest in solid-state nuclear magnetic resonance (NMR) of heavy-metal nuclei has led to the preparation of several Hg-thiocyanate and selenocyanate compounds. Researchers use these compounds as potential models for studying NMR interactions and dynamics in solid materials .
Ultra High Purity Compound Production
When mixed with hydrocarbons, nitrate compounds like mercuric nitrate monohydrate can form flammable mixtures. However, they are also excellent precursors for producing ultra-high-purity compounds and certain catalysts. Researchers utilize these high-purity materials in advanced materials science and nanotechnology applications .
Mécanisme D'action
Mercuric nitrate monohydrate, also known as Mercury(II) nitrate monohydrate, is an inorganic compound with the chemical formula Hg(NO3)2·H2O . This compound has a variety of effects on biological systems, which are discussed below.
Target of Action
The primary targets of mercuric nitrate monohydrate are the sulfhydryl groups of enzymes . These groups play a crucial role in the function of many enzymes, and their alteration can lead to significant changes in cellular processes .
Mode of Action
Mercuric nitrate monohydrate interacts with its targets by forming a firm attachment to the sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier . This interaction disrupts the normal functioning of these enzymes, leading to a failure of the transporting system .
Biochemical Pathways
The disruption of enzyme function by mercuric nitrate monohydrate affects several biochemical pathways. For instance, it has been suggested that mercury can induce post-translational changes affecting protein biosynthesis . Additionally, it produces oxidative stress, triggers autoimmunity, and damages DNA, mitochondria, and lipid membranes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of mercuric nitrate monohydrate is limited. It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of mercuric nitrate monohydrate’s action are primarily due to its interaction with sulfhydryl groups. This interaction can lead to a range of detrimental cellular changes, including the production of free radicals, alteration of cellular redox potential, disruption of cellular signaling pathways, and induction of post-translational changes affecting protein biosynthesis . These changes can affect various organ systems, including the nervous system, kidneys, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of mercuric nitrate monohydrate. For example, the compound’s toxicity can be influenced by its concentration in the environment, with higher concentrations leading to more severe effects . Additionally, the compound’s action can be affected by its physical state (e.g., whether it is in a solid or dissolved form) and the presence of other substances that can interact with it .
Safety and Hazards
Mercuric nitrate monohydrate is highly toxic . It is dangerous if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, and to use only under a chemical fume hood .
Propriétés
IUPAC Name |
mercury(2+);dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVICROHOONHSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2HgN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228450 | |
| Record name | Mercuric nitrate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or slightly yellow deliquescent solid with an odor of nitric acid; "Soluble in a small amount of water" [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Mercuric nitrate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Mercuric nitrate monohydrate | |
CAS RN |
7783-34-8 | |
| Record name | Mercuric nitrate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercuric nitrate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) dinitrate, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC NITRATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ09EDI5UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)












